2-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol
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Overview
Description
2-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones or their equivalents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of high-throughput screening to identify optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents to introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide, anhydrous solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol involves its interaction with molecular targets such as CDKs. The compound binds to the ATP-binding site of CDKs, inhibiting their activity and thereby disrupting the cell cycle . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-3-methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core structure and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK inhibitory activity and anticancer properties.
Imidazole derivatives: These compounds also exhibit a wide range of biological activities, including enzyme inhibition and anticancer properties.
Properties
Molecular Formula |
C12H21N3O |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-[(1-cyclopentyl-3-methylpyrazol-4-yl)methylamino]ethanol |
InChI |
InChI=1S/C12H21N3O/c1-10-11(8-13-6-7-16)9-15(14-10)12-4-2-3-5-12/h9,12-13,16H,2-8H2,1H3 |
InChI Key |
XOQVSVZMYKMSOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCCO)C2CCCC2 |
Origin of Product |
United States |
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